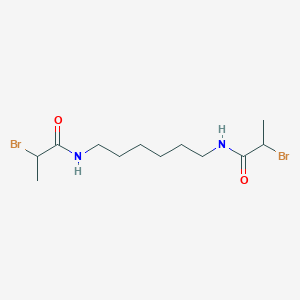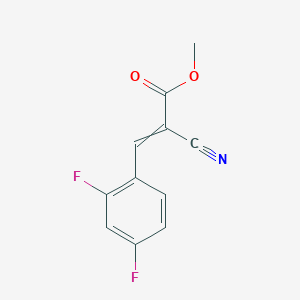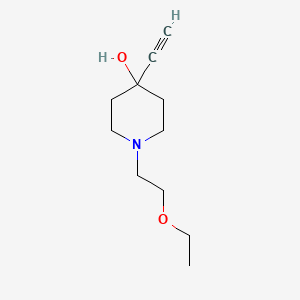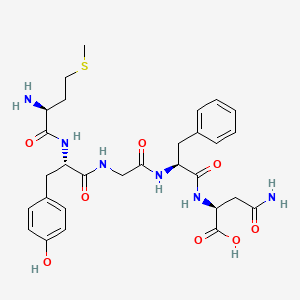![molecular formula C13H11NO B12567182 Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-](/img/structure/B12567182.png)
Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrilo, (2,3,5,6-tetrahidro-7H-indeno[5,6-B]furano-7-ilideno)- es un compuesto orgánico heterocíclico con la fórmula molecular C13H11NO. Este compuesto es conocido por su estructura única, que combina elementos tanto del acetonitrilo como de los sistemas indeno-furano. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Acetonitrilo, (2,3,5,6-tetrahidro-7H-indeno[5,6-B]furano-7-ilideno)- generalmente implica la reacción de derivados de indeno-furano con acetonitrilo en condiciones específicas. La reacción a menudo requiere un catalizador y se lleva a cabo bajo temperatura y presión controladas para garantizar que se obtenga el producto deseado con alta pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar métodos más escalables, como reactores de flujo continuo, para mantener una calidad y un rendimiento constantes. El uso de técnicas avanzadas de purificación, como la cromatografía, garantiza que el producto final cumpla con las especificaciones requeridas para las aplicaciones de investigación e industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
Acetonitrilo, (2,3,5,6-tetrahidro-7H-indeno[5,6-B]furano-7-ilideno)- experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción generalmente implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Esto implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado formas reducidas del compuesto.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos y condiciones específicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones varían, pero a menudo incluyen temperaturas controladas, solventes y catalizadores para facilitar las transformaciones deseadas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción podría producir alcoholes o aminas. Las reacciones de sustitución pueden dar como resultado una amplia gama de derivados, dependiendo del nucleófilo empleado.
Aplicaciones Científicas De Investigación
Acetonitrilo, (2,3,5,6-tetrahidro-7H-indeno[5,6-B]furano-7-ilideno)- se utiliza en varios campos de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: La estructura única del compuesto lo convierte en una herramienta valiosa para estudiar procesos biológicos e interacciones a nivel molecular.
Medicina: La investigación sobre sus posibles aplicaciones terapéuticas está en curso, particularmente en el desarrollo de nuevos medicamentos y tratamientos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales, donde sus propiedades únicas se pueden aprovechar para aplicaciones específicas.
Mecanismo De Acción
El mecanismo por el cual Acetonitrilo, (2,3,5,6-tetrahidro-7H-indeno[5,6-B]furano-7-ilideno)- ejerce sus efectos implica interacciones con varios objetivos moleculares y vías. Estas interacciones pueden incluir la unión a enzimas o receptores específicos, alterando su actividad y provocando efectos posteriores. Las vías exactas involucradas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- Acetonitrilo, (1,2,6,7-tetrahidro-8H-indeno[5,4-b]furano-8-ilideno)-
- Acetonitrilo, (2,3,5,6-tetrahidro-7H-indeno[5,6-b]furano-7-ona)
Unicidad
Acetonitrilo, (2,3,5,6-tetrahidro-7H-indeno[5,6-B]furano-7-ilideno)- es único debido a su configuración estructural específica, que imparte propiedades químicas y físicas distintas. Esta singularidad lo hace particularmente valioso en aplicaciones de investigación e industriales donde se requiere una reactividad o funcionalidad específica.
Propiedades
Fórmula molecular |
C13H11NO |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
(2Z)-2-(2,3,5,6-tetrahydrocyclopenta[f][1]benzofuran-7-ylidene)acetonitrile |
InChI |
InChI=1S/C13H11NO/c14-5-3-9-1-2-10-7-11-4-6-15-13(11)8-12(9)10/h3,7-8H,1-2,4,6H2/b9-3- |
Clave InChI |
NEELNHPPKGLTQL-OQFOIZHKSA-N |
SMILES isomérico |
C1C/C(=C/C#N)/C2=CC3=C(CCO3)C=C21 |
SMILES canónico |
C1CC(=CC#N)C2=CC3=C(CCO3)C=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [(4-butylphenyl)ethynyl]trimethyl-](/img/structure/B12567099.png)
![2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)-](/img/structure/B12567112.png)
![1,1',1''-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene](/img/structure/B12567134.png)


![9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12567152.png)








